N-pyridin-2-ylbenzenesulfonamide

Description

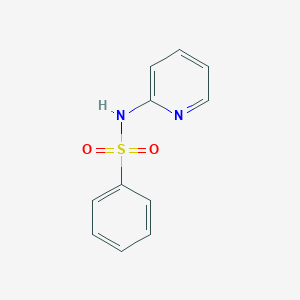

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-16(15,10-6-2-1-3-7-10)13-11-8-4-5-9-12-11/h1-9H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMITRCCGIXFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294051 | |

| Record name | benzenesulfonamide, n-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212-07-3 | |

| Record name | N-2-Pyridylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzenesulfonamide, n-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-PYRIDYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV3WK5EAE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Pathways and Methodologies for N Pyridin 2 Ylbenzenesulfonamide

General Synthetic Routes for Sulfonamide Derivatives

The creation of the sulfonamide bond (–SO₂–NH–) is the cornerstone of synthesizing these molecules. This is most commonly achieved by reacting an amine with a sulfonyl chloride.

A prevalent method for synthesizing heterocyclic sulfonamides involves the reaction of an aminopyridine with a sulfonyl chloride in an alkaline environment. Specifically, sulfonamides of heterocyclic pyridines have been synthesized by reacting 2-aminopyridine (B139424) with tosyl chloride in an aqueous alkaline solution at room temperature. researchgate.net The alkaline medium, often a solution of a base like sodium trioxocarbonate (IV), facilitates the reaction by neutralizing the hydrochloric acid generated as a byproduct. researchgate.net This method is advantageous due to its operational simplicity and use of readily available starting materials.

A typical procedure involves dissolving the aminopyridine and the alkaline agent in water, followed by the addition of the sulfonyl chloride. The reaction mixture is stirred vigorously to ensure proper mixing of the reactants. researchgate.net

In some instances, the reaction between 2-aminopyridine and a sulfonyl chloride can lead to the formation of a ditosylated product. researchgate.netresearchgate.net This occurs when both the amino group and the pyridine (B92270) ring nitrogen atom undergo sulfonylation. An important example is the synthesis of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, which is achieved through the ditosylation of 2-aminopyridine. researchgate.netresearchgate.net

The mechanism for this reaction begins with the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the highly electrophilic sulfur atom of the tosyl chloride. researchgate.net This is followed by the elimination of a chloride ion. A second tosyl group can then react with the nitrogen atom of the pyridine ring. The resulting ditosylated compound houses multiple key chemical groups: a pyridine nucleus, a benzene (B151609) core, and the sulfonamide linkage. researchgate.netresearchgate.net

Table 1: Reaction Conditions for Tosylation of 2-Aminopyridine

| Reactants | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine, Tosyl Chloride | Sodium Trioxocarbonate (IV) | Distilled Water | Stirring for 15 minutes | Tosylated 2-Aminopyridine | researchgate.net |

The condensation reaction between a pyridine-2-amine (2-aminopyridine) and various sulfonyl chloride derivatives is a versatile and widely used method for synthesizing N-pyridin-2-ylbenzenesulfonamides. researchgate.net This approach allows for the introduction of different substituents on the benzene ring of the sulfonyl chloride, enabling the synthesis of a library of related compounds. For instance, a series of substituted N-(pyrazin-2-yl)benzenesulfonamides were prepared using this condensation strategy to explore their biological activities. nih.gov

The reaction is typically carried out in the presence of a base, such as pyridine, in a dry organic solvent like acetone (B3395972) or dichloromethane (B109758). researchgate.netchemicalbook.com The base serves to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. The general protocol involves the simple condensation of a sulfonyl chloride with the substituted heteroaromatic amine, often resulting in good to excellent yields of the target molecule. researchgate.net

For more complex derivatives or when direct synthesis is not feasible, multi-step synthetic sequences are employed. libretexts.org These approaches offer greater control over the final structure and allow for the introduction of various functional groups. A multi-step synthesis involves a sequence of reactions where the product of one step becomes the starting material for the next, culminating in the desired target molecule. libretexts.org

The synthesis of substituted 2-aminopyridines, which are key precursors, can be achieved through various methods, including nucleophilic substitution. nih.gov One common strategy involves the reaction of a 2-halopyridine with an amine. This substitution can be facilitated by high temperatures or the use of transition metal catalysts. nih.gov

Another approach involves the activation of pyridine N-oxides. Reaction of pyridine N-oxides with activated isocyanides, for example, provides a practical route to substituted 2-aminopyridines. nih.gov These methods are crucial for preparing specifically substituted pyridine rings that can then be used to form the final sulfonamide.

Table 2: Selected Multi-step Synthesis Strategies for Pyridine Derivatives

| Starting Materials | Key Intermediates/Reagents | Product Type | Reference |

|---|---|---|---|

| Acetanilide | Chlorosulfonic acid, Ammonia (B1221849) | Sulfanilamide (B372717) (a sulfa drug) | libretexts.org |

| 2-Mercaptopyridine, 1,2-Dibromoethane | Dihydrothiazolopyridinium salt, Amines | 2-Aminopyridines | nih.gov |

| Pyridine N-oxides | Activated Isocyanides | Substituted 2-Aminopyridines | nih.gov |

The formation of the sulfonamide group is a critical step in these multi-step syntheses. This transformation is typically accomplished by reacting a primary or secondary amine with a sulfonyl chloride. nih.gov The sulfonyl chloride is highly reactive towards nucleophiles like amines due to the good leaving group (chloride).

The reaction can be catalyzed by bases such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov The base can act simply to neutralize the generated acid, or it can participate in the reaction mechanism by forming a more reactive sulfonylpyridinium intermediate. This intermediate renders the sulfonyl group more electrophilic and thus more susceptible to attack by the amine. nih.gov This step is fundamental in connecting the prepared pyridine derivative to the benzenesulfonyl moiety.

Multi-step Organic Synthesis Approaches

Attachment of Dioxopyrrolidinyl Groups

In the development of novel herbicides, derivatives of N-pyridin-2-ylbenzenesulfonamide are often created through the modification of intermediate compounds. One such strategy involves the attachment of various heterocyclic moieties to the benzenesulfonamide (B165840) framework. Research into protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides has led to the design and synthesis of N-(benzothiazol-5-yl)isoindoline-1,3-diones, which contain a dioxopyrrolidinyl (isoindoline-1,3-dione) core. This approach, based on a ring-closing strategy of two ortho-substituents, highlights a method where complex heterocyclic systems, including those with dicarboximide structures like the dioxopyrrolidinyl group, are appended to a core structure to generate novel, active compounds. While not a direct synthesis of the parent this compound, this exemplifies a derivatization pathway where such groups are introduced.

Amidation Reactions

Amidation is a fundamental reaction in the synthesis of this compound derivatives. In the context of creating complex herbicidal molecules, a key intermediate, such as a substituted 3-(pyridin-2-yl)benzenesulfonamide, can undergo further amidation reactions. For instance, after the initial formation of the sulfonamide bond, subsequent modifications can be introduced. This is exemplified in the synthesis of novel herbicidal agents where an intermediate containing the core this compound structure is further reacted to create more complex derivatives. nih.govblazingprojects.com This multi-step process, where amidation follows the initial sulfonamide formation, allows for the construction of a diverse library of compounds for biological screening. nih.govblazingprojects.com

Intermediate Derivatization Methods

A prominent strategy for creating novel this compound-based compounds is through the derivatization of key intermediates. This approach has been successfully employed in the development of new herbicides. Starting with a lead compound like 2-phenylpyridine, a series of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives can be synthesized. nih.govacs.orgacs.org This method involves a foundational synthesis of a core structure, which is then systematically modified. For example, various functional groups can be introduced onto the phenyl or pyridinyl rings of the this compound intermediate to explore structure-activity relationships. nih.gov This has led to the discovery of potent herbicidal agents, demonstrating that modifying a central scaffold is a powerful tool for developing new chemical entities. nih.govnih.govacs.orgacs.org

The general scheme for this approach is outlined below:

Table 1: Intermediate Derivatization Strategy| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1 | Synthesis of a core intermediate (e.g., a substituted 3-(pyridin-2-yl)benzenesulfonamide). | Establish the foundational scaffold. | nih.govacs.org |

| 2 | Reaction of the intermediate with various reagents. | Introduce diverse functional groups to create a library of analogues. | nih.gov |

| 3 | Purification and characterization. | Isolate and confirm the structure of the new derivatives. | nih.govnih.gov |

One-step Reactions with Sulfonyl Chlorides and Amines

The most direct and widely used method for synthesizing this compound is the one-step condensation reaction between a benzenesulfonyl chloride and an aminopyridine. researchgate.net This reaction typically involves reacting benzenesulfonyl chloride with 2-aminopyridine in the presence of a base. researchgate.net The base serves to neutralize the hydrochloric acid generated during the reaction, driving the formation of the sulfonamide bond. This method is well-established for preparing a wide range of sulfonamides. google.com

Environmentally Benign Synthesis under Dynamic pH Control in Aqueous Media

Efforts to develop more environmentally friendly synthetic methods have led to the exploration of aqueous reaction media. A simple and efficient one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide, a constitutional isomer of the title compound, has been reported, which provides a model for greener synthesis. In this method, benzenesulfonyl chloride is reacted with the aminopyridine in an aqueous solution of sodium carbonate. researchgate.net The pH of the reaction is carefully monitored and maintained at an alkaline level (pH 8–10) to facilitate the reaction. At the end of the reaction, the pH is adjusted to 2 with hydrochloric acid to precipitate the product. This method achieved a high yield of 93.3% and avoids the use of volatile organic solvents, representing a more sustainable approach. researchgate.net A similar method reacting 2-aminopyridine with tosyl chloride in an aqueous alkaline solution at ambient temperature has also been reported. researchgate.net

Table 2: Dynamic pH Controlled Synthesis of an Isomeric Sulfonamide

| Reactants | Solvent | Base | pH Control | Yield | Reference |

|---|

N-Sulfonation of Aryl/Heteroarylamine in Pyridine or Acetone/Pyridine Mixtures

The N-sulfonation of heteroaromatic amines like 2-aminopyridine is commonly performed using a mixture of solvents, with pyridine often acting as both a solvent and a base. A successful synthesis of N-heteroaryl substituted benzenesulfonamides involves the simple condensation of benzenesulfonyl chloride with substituted heteroaromatic amines in a mixture of dry pyridine and acetone. researchgate.net This method has been shown to produce the target molecules in good to excellent yields. researchgate.net The use of pyridine as a base is a classic and effective method for this type of transformation.

Sulfonamide Coupling Conditions with Specific Solvents (e.g., Pyridine, Dichloromethane, Triethylamine)

The choice of solvent and base is critical in sulfonamide synthesis and can significantly impact reaction efficiency and yield. Various conditions have been explored for the coupling of sulfonyl chlorides with amines.

Pyridine: Pyridine can be used as both the solvent and the base. The reaction involves adding the sulfonyl chloride to a solution of the amine in pyridine, often at elevated temperatures (e.g., 80 °C).

Dichloromethane (DCM) with Triethylamine (Et₃N): A common alternative involves using an inert solvent like dichloromethane in combination with a non-nucleophilic organic base such as triethylamine. This system allows for clean reactions, though yields may vary. For example, the reaction between pyridine-2-sulfonyl chloride and 2-bromo-3-aminopyridine in refluxing Et₃N/CH₂Cl₂ resulted in a modest 34% yield.

Electrochemical Coupling: A modern, environmentally benign approach involves the electrochemical oxidative coupling of thiols and amines. While this method is broader in scope, it has been shown that for challenging substrates like heteroarylamines, the addition of pyridine as an electron-mediator can enable the reaction to proceed effectively. nih.gov

Table 3: Comparison of Selected Coupling Conditions

| Solvent(s) | Base | Conditions | Notes |

|---|---|---|---|

| Pyridine | Pyridine | Stirring at 80 °C for 5 hours | Good results for many aminopyridines. |

| Dichloromethane (CH₂Cl₂) | Triethylamine (Et₃N) | Reflux | Can result in lower yields for some substrates. |

Synthesis of this compound Nanoparticles

The preparation of this compound in nanoparticle form is a significant area of research, aiming to enhance the properties and potential applications of the compound. A common method for producing sulfonamide nanoparticles involves the reaction of a benzenesulfonyl chloride with an appropriate amine in a suitable solvent, such as acetonitrile. nih.gov

Ultrasonic Treatment in Sulfonamide Nanoparticle Preparation

Ultrasonic treatment is a key technique in the synthesis of sulfonamide nanoparticles. nih.gov This method utilizes high-frequency sound waves to induce acoustic cavitation in the reaction mixture—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with high temperatures and pressures, leading to a significant increase in reaction rates and the formation of nano-sized particles. The intense mixing and dispersion caused by ultrasonication help to control particle size and morphology, resulting in a more uniform and finer product compared to conventional methods. nih.gov

The application of ultrasound in the synthesis of sulfonamides has been shown to be an efficient, green approach, often leading to higher yields in shorter reaction times and under milder conditions. nih.gov For the preparation of sulfonamide nanoparticles, ultrasonic irradiation is applied to a solution containing the reactants, such as benzenesulfonyl chloride and 2-aminopyridine. The resulting nanoparticles can then be characterized by various techniques including X-ray diffraction (XRD), infrared spectroscopy (IR), and electron microscopy (TEM, SEM) to confirm their size, structure, and morphology. nih.gov

Synthesis of Metal Complexes of this compound Derivatives

This compound and its derivatives can act as ligands, coordinating with metal ions to form a diverse range of metal complexes. These complexes are of interest due to their potential applications in medicinal chemistry and catalysis. researchgate.net The synthesis of these complexes typically involves the reaction of the sulfonamide ligand with a metal salt in a suitable solvent.

A notable example is the synthesis of metal complexes of 4-methyl-N-(p-methylphenylsulfonyl)-N-(pyridin-2-yl)benzenesulfonamide, which is prepared via the ditosylation of 2-aminopyridine. This ligand has been complexed with zinc(II) and copper(II) ions. sciencepublishinggroup.comresearchgate.net The coordination between the ligand and the metal is often confirmed through spectroscopic methods such as FT-IR, which shows a shift in the characteristic absorption bands of the ligand upon complexation. sciencepublishinggroup.comresearchgate.net For instance, a shift in the azomethine (C=N) stretching frequency indicates the involvement of the pyridine nitrogen in the coordination to the metal center. sciencepublishinggroup.comresearchgate.net

| Property | Ligand | Zinc(II) Complex | Copper(II) Complex |

| Molar Conductance | - | Non-electrolyte | Non-electrolyte |

| UV-Vis (nm) | - | 375–362 (n → π) | 490–358 (n → π), 690 (d-d) |

| IR (cm⁻¹) (C=N) | 1689.70 | 1674.27 | 1651.12 |

Table 1: Physicochemical data for 4-methyl-N-(p-methylphenylsulfonyl)-N-(pyridin-2-yl)benzenesulfonamide and its metal complexes. sciencepublishinggroup.comresearchgate.net

Self-Assembly Techniques for Complex Formation

Self-assembly is a powerful strategy for the construction of well-defined supramolecular architectures from molecular components. In the context of this compound, the pyridine nitrogen and sulfonamide group can act as coordination sites for metal ions, driving the spontaneous organization of the molecules into larger, ordered structures. researchgate.netnih.gov This process is governed by the coordination geometry of the metal ion and the binding motifs of the ligand.

While specific studies on the self-assembly of this compound complexes are not extensively detailed in the provided search results, the principles of metal-directed self-assembly with pyridine-containing ligands are well-established. researchgate.netsemanticscholar.org These processes can lead to the formation of discrete metallo-macrocycles or extended coordination polymers, depending on the flexibility of the ligand and the coordination preferences of the metal. semanticscholar.org

Hydrothermal Methods for Complex Synthesis

Hydrothermal synthesis is another important technique for preparing metal complexes, particularly crystalline coordination polymers. This method involves carrying out the reaction in water or another solvent in a sealed vessel at elevated temperatures and pressures. These conditions can promote the crystallization of products that may be difficult to obtain at ambient conditions.

For instance, the hydrothermal synthesis of a nickel(II) complex with 3-aminopyridine (B143674), an isomer of the parent amine of the title compound, has been successfully demonstrated. The reaction of NiCl₂·6H₂O with 3-aminopyridine at 120°C for 4 hours yielded the complex [Ni(3-NH₂py)₄Cl₂]. researchgate.net This suggests that similar hydrothermal methods could be applicable for the synthesis of metal complexes of this compound, potentially leading to novel crystalline materials with interesting structural features.

Optimization Strategies in Synthetic Procedures

The efficiency and selectivity of the synthesis of this compound and its derivatives can be significantly improved through various optimization strategies. One of the most common approaches is the use of catalysts.

Catalyst Utilization (e.g., DMAP)

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst that is often used in acylation and sulfonylation reactions. Its catalytic activity stems from the ability of the dimethylamino group to increase the nucleophilicity of the pyridine nitrogen. In the synthesis of sulfonamides, DMAP can react with a sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by an amine, such as 2-aminopyridine, leading to the formation of the desired sulfonamide with a higher yield and under milder reaction conditions. The use of DMAP has been reported in the synthesis of various sulfonamides.

Controlled Reaction Conditions (Temperature, Pressure, pH)

The synthesis of this compound and its analogs is highly dependent on the precise control of reaction conditions to ensure optimal outcomes. Key parameters such as temperature, pressure, and pH are carefully managed to influence reaction rate, product selectivity, and yield.

Temperature: The reaction temperature for the synthesis of pyridinyl benzenesulfonamides can vary, influencing the reaction kinetics. Some syntheses of related derivatives are effectively carried out at room temperature. For instance, the synthesis of certain N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives involves stirring the reaction mixture at room temperature for 5-6 hours nih.gov. Similarly, other complex pyridine-based sulfonamides have been synthesized at room temperature acs.org. One procedure for a related nitro-substituted compound specifies a temperature range of 0-25°C .

In the case of the isomeric N-pyridin-3-yl-benzenesulfonamide, the synthesis is conducted by stirring the reactants for two hours, which suggests the reaction proceeds efficiently at ambient temperature without the need for external heating researchgate.net. Another synthesis of a heterocyclic sulfonamide was also successfully performed at ambient temperature researchgate.net. This indicates that the formation of the sulfonamide bond in this class of compounds does not necessarily require high thermal energy.

Pressure: Current research literature on the synthesis of this compound and its closely related isomers does not indicate that pressure is a critical variable that is typically controlled. The syntheses are generally performed in open or closed vessels at atmospheric pressure.

pH Control: Control of pH is a critical factor, particularly when using the common synthetic route involving an aminopyridine and a benzenesulfonyl chloride, which generates hydrochloric acid (HCl) as a byproduct. To neutralize this acid and facilitate the reaction, a base is required.

In a well-documented synthesis of the isomer N-pyridin-3-yl-benzenesulfonamide, the reaction is carried out in an aqueous solution of sodium carbonate (Na₂CO₃), which maintains the pH in a basic range of 8 to 10 researchgate.net. This alkaline environment is crucial for the nucleophilic attack of the amino group on the sulfonyl chloride. After the reaction is complete, the pH is deliberately lowered to 2 by adding HCl. This acidification step is designed to precipitate the sulfonamide product, which is less soluble in acidic aqueous media researchgate.net. A similar strategy, using sodium hydroxide (B78521) (NaOH) to maintain a pH of 9 to 10, is employed in the workup of other related pyridinyl sulfonamide syntheses nih.gov.

The following table summarizes the typical reaction conditions reported for the synthesis of pyridinyl benzenesulfonamides.

| Parameter | Condition | Reactant | Source |

| Temperature | Room Temperature | 1-(4-(4-((5-amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone | nih.gov |

| Ambient Temperature | 3-aminopyridine | researchgate.net | |

| 0-25°C | 4-nitrobenzenesulfonyl chloride and pyridin-3-ylmethanamine | ||

| pH (Reaction) | 8 - 10 | 3-aminopyridine | researchgate.net |

| pH (Workup) | 2 (for precipitation) | N-pyridin-3-yl-benzenesulfonamide | researchgate.net |

| 9 - 10 | 1-(4-(4-((5-amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone derivative | nih.gov |

Yield and Purity Enhancement Techniques

Maximizing the yield and ensuring the high purity of the final this compound product are paramount for its potential applications. Researchers employ a variety of strategies during and after the synthesis to achieve these goals.

Yield Enhancement: A significant factor in enhancing yield is driving the reaction to completion and minimizing side reactions. A one-pot synthesis method for the isomer, N-pyridin-3-yl-benzenesulfonamide, has been reported to achieve a high yield of 93.3% researchgate.netindexcopernicus.com. This is accomplished by carefully controlling the reaction conditions as described previously.

Monitoring the reaction's progress is a key technique for maximizing yield. Thin Layer Chromatography (TLC) is frequently used to track the consumption of reactants and the formation of the product, allowing the reaction to be stopped at the optimal time nih.govnih.gov.

Furthermore, optimizing the stoichiometry of the reactants can have a substantial impact on the product yield. In the synthesis of related amide compounds, adjusting the molar ratio of the reactants was found to be a critical factor, with a 1:1 molar ratio providing the highest yield mdpi.com.

Purity Enhancement Techniques: Once the synthesis is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities.

Recrystallization: This is a very common and effective method for purifying solid organic compounds. In the synthesis of N-pyridin-3-yl-benzenesulfonamide, the crude product is first washed with distilled water and then recrystallized from hot ethanol (B145695) researchgate.net. This process relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.

Chromatography: For more challenging separations, chromatographic techniques are employed. Column chromatography and flash chromatography are powerful methods used to purify various sulfonamide derivatives, separating the target compound based on its differential adsorption to a stationary phase nih.govnih.gov.

Washing and Extraction: A simple but important purification step involves washing the crude product. Pouring the reaction mixture into ice-water can help to precipitate the product while some impurities remain dissolved nih.gov. The precipitated solid is then typically collected by filtration and washed, often with distilled water, to remove residual salts and water-soluble impurities researchgate.net. Liquid-liquid extraction is also used to separate the product from the reaction mixture nih.gov.

The table below outlines common techniques used to improve the yield and purity of pyridinyl benzenesulfonamides.

| Technique | Purpose | Details | Source |

| High-Yield Synthesis | Yield Enhancement | One-pot reaction in a basic medium. | researchgate.netindexcopernicus.com |

| Reaction Monitoring | Yield Enhancement | Thin Layer Chromatography (TLC) to determine reaction completion. | nih.govnih.gov |

| Recrystallization | Purity Enhancement | The crude product is recrystallized from a suitable solvent like hot ethanol. | researchgate.net |

| Chromatography | Purity Enhancement | Column or flash chromatography for separation. | nih.govnih.gov |

| Washing/Extraction | Purity Enhancement | Washing the crude product with water; extraction with solvents like ethyl acetate. | nih.govresearchgate.net |

Advanced Structural Characterization and Elucidation of N Pyridin 2 Ylbenzenesulfonamide and Its Derivatives

Spectroscopic Analysis Methodologies

The elucidation of the molecular framework of N-pyridin-2-ylbenzenesulfonamide and its derivatives relies on a suite of advanced spectroscopic methods. Each technique probes different aspects of the molecule's structure, from vibrational and electronic properties to the specific arrangement of atoms and their connectivity.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. The infrared spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of their constituent bonds.

For the related compound, N-pyridin-3-yl-benzenesulfonamide, key characteristic absorption bands have been identified. A prominent band appears at 1350.22 cm⁻¹, which is indicative of the S=O stretching vibration of the sulfonamide group. nih.gov Additionally, a band at 1026.16 cm⁻¹ reveals the C-N aromatic amine stretch vibration, while an absorption at 1651.12 cm⁻¹ corresponds to the C=N stretching vibration within the aromatic system. nih.gov A single band observed at 3664.67 cm⁻¹ is also noted. nih.gov

In the well-characterized derivative, 4-Amino-N-(pyridin-2-yl)benzenesulfonamide (Sulfapyridine), the infrared spectrum displays complex bands in the 1640-1500 cm⁻¹ region. drugfuture.com These arise from the coupling of NH₂ bending with phenyl and pyridine (B92270) ring stretching vibrations. drugfuture.com The higher intensity of the NH stretching vibration in Sulfapyridine, compared to other sulfonamides like sulfathiazole, suggests it exists predominantly in the amidic form. drugfuture.com The amino in-plane bending mode (δNH₂) is also a key feature in the spectra of these compounds. drugfuture.com

Table 1: Selected FTIR Vibrational Frequencies for N-pyridin-ylbenzenesulfonamide Derivatives (cm⁻¹)

| Vibrational Mode | N-pyridin-3-yl-benzenesulfonamide nih.gov | 4-Amino-N-(pyridin-2-yl)benzenesulfonamide (Sulfapyridine) drugfuture.com |

| N-H Stretch | 3664.67 | High-intensity NH stretching region |

| C=N Stretch (Aromatic) | 1651.12 | - |

| NH₂ Bending / Ring Stretch | - | 1640-1500 (complex bands) |

| S=O Stretch (Asymmetric) | 1350.22 | - |

| C-N Stretch (Aromatic Amine) | 1026.16 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common techniques used for the structural elucidation of organic compounds like this compound.

¹H NMR spectroscopy reveals the chemical environment of protons within a molecule. The chemical shifts (δ) of protons in this compound and its derivatives are influenced by the electronic effects of the sulfonyl group and the aromatic rings.

For 4-methyl-N-(pyridin-2-yl)benzene sulphonamide, the aromatic protons appear in the characteristic range of 6.5 to 8.5 ppm. pharmahealthsciences.net A signal at 2.29 ppm is assigned to the protons of the methyl group on the tosyl moiety, and a peak at 11.03 ppm corresponds to the proton of the sulfonamide (SO₂NH) group. pharmahealthsciences.net

In the case of N-pyridin-3-yl-benzenesulfonamide, ¹H NMR spectra show singlet peaks at 7.88 and 8.29 ppm, attributed to the NH proton and a proton on the pyridine ring, respectively. nih.gov Doublet peaks were observed at 7.55, 7.61, and 7.63 ppm. nih.gov

For the derivative N-(4-(6-Amino-5-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide, the ¹H NMR spectrum (in CDCl₃) shows aromatic protons as multiplets between δ 7.19 and 7.94 ppm. researchgate.net The sulfonamide NH proton appears as a singlet at 7.15 ppm, the amino (NH₂) protons as a broad singlet at 5.37 ppm, the two methoxy (B1213986) groups (OCH₃) as a triplet at 4.0 ppm, and the methyl (CH₃) protons as a singlet at 2.42 ppm. researchgate.net

Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) for N-pyridin-ylbenzenesulfonamide Derivatives

| Compound | Solvent | Aromatic Protons | NH (Sulfonamide) | Other Key Protons | Reference |

| 4-methyl-N-(pyridin-2-yl)benzene sulphonamide | - | 6.5 - 8.5 | 11.03 | 2.29 (CH₃) | pharmahealthsciences.net |

| N-pyridin-3-yl-benzenesulfonamide | DMSO | 7.55-7.63 (d), 8.29 (s) | 7.88 (s) | - | nih.gov |

| N-(4-(6-Amino-5-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | CDCl₃ | 7.19-7.94 (m) | 7.15 (s) | 5.37 (NH₂), 4.0 (OCH₃), 2.42 (CH₃) | researchgate.net |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound derivatives are distinct for the pyridine ring, the benzene (B151609) ring, and any substituents.

For N-pyridin-3-yl-benzenesulfonamide, ¹³C NMR spectra revealed peaks at 145.23, 141.66, 139.14, 129.41, 127.51, and 124.02 ppm, corresponding to the carbon atoms of the aromatic rings. nih.gov

In the derivative N-(4-(6-Amino-5-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide, the ¹³C NMR spectrum (in CDCl₃) shows a range of signals for the numerous aromatic and heteroaromatic carbons between δ 109.7 and 160.7 ppm. researchgate.net The carbons of the two methoxy groups appear at δ 56.2 ppm, while the methyl carbon is observed at δ 21.7 ppm. researchgate.net

Table 3: Selected ¹³C NMR Chemical Shifts (δ, ppm) for N-pyridin-ylbenzenesulfonamide Derivatives

| Compound | Solvent | Aromatic Carbons | Other Key Carbons | Reference |

| N-pyridin-3-yl-benzenesulfonamide | DMSO | 124.02, 127.51, 129.41, 139.14, 141.66, 145.23 | - | nih.gov |

| N-(4-(6-Amino-5-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | CDCl₃ | 109.7 - 160.7 | 56.2 (OCH₃), 21.7 (CH₃) | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. The benzenesulfonamide (B165840) and pyridine moieties constitute the principal chromophores in this compound. The absorption maxima (λ_max) are sensitive to substitution on the aromatic rings and the pH of the medium. researchgate.net

For many sulfonamides, the UV-Vis spectra are typically recorded over a range of 190 to 400 nm. nih.gov The electronic absorption of these compounds is largely based on n→π* and π→π* transitions. The position and intensity of these absorption bands can be affected by the solvent and pH. For instance, studies on sulfanilamide (B372717) have shown that acidic ionization in alkaline solutions leads to a shift to shorter wavelengths. researchgate.net

In a standard procedure for Sulfapyridine tablets, the UV absorption is measured at a wavelength of approximately 254 nm. pharmahealthsciences.net A study on a related sulfonamide drug, sulpiride, reported absorption maxima at 213 nm and 288 nm in methanol.

Table 4: UV-Vis Absorption Maxima (λ_max, nm) for Related Sulfonamide Compounds

| Compound | Solvent/Medium | λ_max (nm) | Reference |

| Sulfapyridine | 0.01 N NaOH (after dilution from 0.01 N HCl) | ~254 | pharmahealthsciences.net |

| Sulpiride | Methanol | 213, 288 | |

| Sulfadiazine | Water / MeCN-water mixtures | Scans recorded from 190-400 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can aid in structural elucidation through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of 4-Amino-N-(pyridin-2-yl)benzenesulfonamide (Sulfapyridine) shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a compound. For example, the derivative N-(4-(6-Amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide was analyzed by TOF-HRMS, which showed a calculated m/z for the [M+1]⁺ ion of 457.1256, with the found value being 457.1143, confirming the molecular formula C₂₅H₂₀N₄O₃S. researchgate.net

Table 5: Mass Spectrometry Data for N-pyridin-ylbenzenesulfonamide Derivatives

| Compound | Technique | Molecular Formula | [M]⁺ or [M+H]⁺ (m/z) | Reference |

| 4-Amino-N-(pyridin-2-yl)benzenesulfonamide (Sulfapyridine) | EI-MS | C₁₁H₁₁N₃O₂S | 249 (M⁺) | pharmahealthsciences.net |

| N-(4-(6-Amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | TOF-HRMS | C₂₅H₂₀N₄O₃S | Calculated: 457.1256, Found: 457.1143 | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like sulfonamides. In positive ion mode, sulfonamides typically form protonated molecules, [M+H]⁺. The fragmentation of these ions upon collision-induced dissociation (CID) can reveal characteristic structural motifs. A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a loss of 64 Da, through an intramolecular rearrangement. This pathway is influenced by the substitution pattern on the aromatic ring, with electron-withdrawing groups often promoting SO₂ extrusion.

Electron Ionization (EI) Mass Spectra

Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation. This technique provides a characteristic "fingerprint" mass spectrum for a compound. While a specific EI mass spectrum for this compound was not found, the analysis of its constituent parts, such as pyridine, shows characteristic fragmentation. The EI mass spectrum of pyridine exhibits a prominent molecular ion peak (m/z 79) and fragmentation patterns corresponding to the loss of acetylene (B1199291) and hydrogen cyanide. For sulfonamides, EI-MS can also induce the cleavage of the S-N bond and the C-S bond, providing valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. This technique is crucial for confirming the successful synthesis of novel compounds. For instance, HRMS has been used to validate the synthesis of various 4-(pyrazolyl)benzenesulfonamide ureas, where the measured mass corresponds to the expected positive or negative ions of the compounds. bldpharm.com Similarly, the characterization of N-aryl-(2-pyridyl)aldimines has been supported by HRMS data. Although specific HRMS data for this compound is not detailed in the available literature, this technique is a standard method for the unambiguous confirmation of its molecular formula.

Elemental Analysis (Micro-analysis)

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula and is a fundamental criterion for purity and structural confirmation. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula.

For the derivative, N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide (C₁₂H₁₁N₃O₂S) , the elemental analysis data confirms its composition. researchgate.neteurjchem.com

| Element | Calculated (%) | Found (%) |

| C | 55.16 | 55.25 |

| H | 4.24 | 4.33 |

| N | 16.08 | 16.15 |

Table 1: Elemental analysis data for N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide. researchgate.neteurjchem.com

Similarly, elemental analysis has been a key characterization technique for other related sulfonamide series, such as substituted N-(pyrazin-2-yl)benzenesulfonamides, further underscoring its importance in the structural elucidation of these compounds.

X-ray Diffraction (XRD) for Crystalline Structures

X-ray diffraction (XRD) on single crystals is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) has been successfully applied to several derivatives of this compound, revealing their detailed solid-state structures.

For instance, the crystal structure of 4-Amino-N-pyridin-2-yl-benzenesulfonamide as a co-crystal with 4-methyl-pyridine has been determined. bldpharm.com This analysis provides definitive proof of the molecular connectivity and conformation.

Another relevant example is the structural determination of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide . researchgate.neteurjchem.com The SC-XRD data for this compound provided detailed insights into its molecular geometry and the intermolecular forces that govern its crystal packing.

The analysis of the diffraction pattern allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. This information is fundamental to solving the crystal structure.

The crystal structure of a solvate of 4-Amino-N-pyridin-2-yl-benzenesulfonamide with 4-methyl-pyridine was found to crystallize in the monoclinic crystal system with the space group P2₁/c . bldpharm.com

In the case of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide , the crystal system was also determined to be monoclinic with the space group P2(1)/c . researchgate.neteurjchem.com

A derivative of 4-Amino-N-pyridin-2-yl-benzenesulfonamide with formic acid butyl ester was found to crystallize in the triclinic system with the space group P-1 .

The crystallographic data for these derivatives are summarized in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 4-Amino-N-pyridin-2-yl-benzenesulfonamide · 4-methyl-pyridine | Monoclinic | P2₁/c | 8.252(2) | 10.535(2) | 19.923(4) | 90.00 | 99.17(3) | 90.00 |

| N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide | Monoclinic | P2(1)/c | 9.7547(4) | 9.8108(4) | 13.1130(5) | 90.00 | 109.038(2) | 90.00 |

| 4-Amino-N-pyridin-2-yl-benzenesulfonamide · formic acid butyl ester | Triclinic | P-1 | 8.8031(18) | 9.6811(19) | 10.862(2) | 83.99(3) | 71.84(3) | 78.35(3) |

Table 2: Crystallographic data for derivatives of this compound.

Analysis of Unit Cell Parameters

The crystalline forms of this compound derivatives have been characterized using single-crystal X-ray diffraction, revealing their specific crystal systems and unit cell dimensions. For instance, a derivative, 2-amino-N-(pyridin-2-yl)benzamide, crystallizes in the monoclinic system with the space group P21/c. researchgate.net Its unit cell parameters were determined to be a = 5.323(4) Å, b = 19.530(16) Å, c = 10.302(10) Å, and β = 100.965(8)°, with a volume of 1051.4(15) ų. researchgate.net Another related compound, Bis4-amino-N-(4-methylpyrimidin-2-yl-κN)benzenesulfonamidato-κNmercury(II), also crystallizes in a monoclinic system but with the space group C2/c. researchgate.net Its unit cell parameters are a = 18.7483 (8) Å, b = 15.0824 (7) Å, c = 12.1143 (6) Å, and β = 100.202 (2)°. researchgate.net

Table 1: Unit Cell Parameters for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| 2-amino-N-(pyridin-2-yl)benzamide researchgate.net | Monoclinic | P21/c | 5.323(4) | 19.530(16) | 10.302(10) | 100.965(8) | 1051.4(15) |

| Bis4-amino-N-(4-methylpyrimidin-2-yl-κN)benzenesulfonamidato-κNmercury(II) researchgate.net | Monoclinic | C2/c | 18.7483 (8) | 15.0824 (7) | 12.1143 (6) | 100.202 (2) | 3369.8 (3) |

Bond Lengths and Angles Analysis

Detailed analysis of bond lengths and angles provides insight into the molecular geometry and electronic structure of this compound derivatives. In a study of two novel 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidines, the C-C bond lengths within the pyrimidine (B1678525) ring were found to be between 1.378-1.400 Å, and the C-N bonds were between 1.322-1.353 Å and 1.329-1.344 Å for the two compounds, respectively. researchgate.net These values are consistent with those expected for sp2 hybridization and indicate the aromatic character of the pyrimidine ring. researchgate.net

The bond angles also provide crucial information. For instance, the N1-C2-N3, C-N-C, N-C-C, and C-C-C angles in the pyrimidine rings of these derivatives are approximately 116°-122°. researchgate.net In a mercury complex containing a sulfamerazine (B1682647) anion, the bond angles around the sulfur atom deviate from a perfect tetrahedral geometry. researchgate.net The torsion angle C(15)—S(11)—N(11)—C(11) was reported as 74.4 (4)°. researchgate.net These structural details are vital for understanding the molecule's reactivity and interactions.

Conformational Analysis and Absolute Configuration Determination

The conformation of this compound and its derivatives is significantly influenced by intramolecular interactions, such as hydrogen bonding. A study on pyridin-2-yl guanidine (B92328) derivatives revealed a notable 180° change in the dihedral angle between the guanidine moiety and the pyridine ring in the salt forms compared to their neutral or protected counterparts. nih.gov This conformational shift is attributed to the formation of an intramolecular hydrogen bond between the pyridine nitrogen and the guanidinium (B1211019) protons. nih.gov

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a key technique for characterizing the crystalline nature of materials. It provides information on phase purity and can be used to identify different crystalline forms (polymorphs). The PXRD patterns of synthesized compounds are often compared with simulated patterns generated from single-crystal X-ray diffraction data to confirm the bulk purity of the sample. researchgate.net

Determination of Crystalline Nature and Nanocrystalline Phase

PXRD patterns exhibit sharp, well-defined peaks for crystalline materials, while amorphous or nanocrystalline materials show broader peaks. The technique has been used to confirm the crystalline nature of various metal-organic frameworks and other compounds. researchgate.netarxiv.org By analyzing the peak positions and intensities, one can confirm the phase of the material. For instance, the occurrence of diffraction peaks at specific 2θ values can confirm the face-centered cubic (FCC) structure of metal nanoparticles. researchgate.net

Crystalline Size Calculation (Debye-Scherrer Formula)

For nanocrystalline materials, the average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer formula:

D = Kλ / (β cosθ)

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically around 0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle. researchgate.net

This equation has been applied to determine the average crystallite size of various nanoparticles, providing valuable information about their physical properties. researchgate.netresearchgate.net For example, the average crystallite size of Au NPs/TiO2 NPs-N2 was calculated to be 17.41 ± 1.7 nm. researchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii. nih.gov

From the Hirshfeld surface, 2D fingerprint plots are generated. crystalexplorer.net These plots provide a summary of the intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). nih.govcrystalexplorer.net The color of the plot indicates the relative contribution of each type of contact. crystalexplorer.net

Hydrogen Bonding Interactions (e.g., N-H…N, O-H…N, N-H…O)

Hydrogen bonding plays a pivotal role in dictating the solid-state architecture of this compound and its related compounds. X-ray crystallography studies have revealed the presence of various hydrogen bonding motifs that drive the formation of extended supramolecular structures.

A common interaction observed is the N-H…O hydrogen bond . This type of interaction is a dominant feature in the crystal packing of many benzenesulfonamide derivatives. For instance, in the crystal structure of some derivatives, these bonds are instrumental in forming dimeric structures, where the hydrogen from the sulfonamide nitrogen atom interacts with an oxygen atom of the sulfonyl group of an adjacent molecule.

In addition to N-H…O bonds, N-H…N hydrogen bonds are also crucial in the structural organization of certain derivatives. These interactions can lead to the formation of dimers and more complex assemblies. nih.gov For example, in some N-aryl-substituted ortho-phenylene diamine compounds, strong dual N-H…N hydrogen bonds have been observed, significantly influencing their spectroscopic properties. nih.gov The interplay of these hydrogen bonds is a key factor in the conformational preferences of these molecules. researchgate.net

Other Non-Covalent Interactions

Beyond conventional hydrogen bonds, a variety of other non-covalent interactions contribute to the stability and intricate packing of this compound and its derivatives in the solid state. rsc.org These weaker, yet significant, forces include π-stacking, van der Waals forces, and other electrostatic interactions. rsc.orgresearchgate.netrsc.org

Microscopic Techniques

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

Transmission Electron Microscopy (TEM) is a powerful technique for the morphological characterization of nanomaterials, including nanoparticles derived from this compound complexes. researchgate.netdocumentsdelivered.comresearchgate.net This method provides high-resolution images that reveal the size, shape, and size distribution of nanoparticles. researchgate.net

The process involves depositing a dilute suspension of the nanoparticles onto a TEM grid. nih.gov The electron beam transmitted through the sample creates an image that can resolve features at the nanometer scale. nih.gov For instance, TEM has been successfully used to characterize the size and morphology of gold and silver nanoparticles, as well as various metal oxide and semiconductor nanoparticles. researchgate.netresearchgate.net The quantitative analysis of TEM images allows for the determination of key parameters such as the average particle diameter and the degree of aggregation. nih.gov

Other Characterization Methods

Electrical Conductivity Measurements

Electrical conductivity measurements provide valuable information about the electronic nature of materials. For metal complexes of this compound, molar conductivity measurements in solution can distinguish between electrolytic and non-electrolytic behavior. Low conductivity values are indicative of non-electrolytic complexes where the ligands remain coordinated to the metal center in solution.

Magnetic Susceptibility and Magnetic Moment Measurements

Magnetic susceptibility measurements are essential for characterizing the magnetic properties of transition metal complexes of this compound. aps.org These measurements allow for the determination of the effective magnetic moment (μeff) of the metal centers, which in turn provides insights into the number of unpaired electrons and the geometry of the coordination sphere.

The magnetic moment is calculated from the measured magnetic susceptibility and is typically reported in Bohr magnetons (B.M.). For example, the magnetic moment can help to distinguish between high-spin and low-spin configurations in octahedral complexes or to differentiate between various possible geometries such as tetrahedral, square planar, and octahedral. Temperature-dependent magnetic susceptibility measurements can further reveal the nature of magnetic interactions, such as ferromagnetic or antiferromagnetic coupling in polynuclear complexes.

Cyclic Voltammetry

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical compounds. For derivatives of this compound, this method reveals important information about their electron transfer processes. A notable example is the study of 3-(4-N-pyridin-2-yl benzene sulfonamide azo)-1-nitroso naphthol, an azo-substituted derivative.

The electrochemical behavior of this derivative was investigated using a glassy carbon disk electrode. nanobe.orgnanobe.org The study involved recording cyclic voltammograms in various supporting electrolytes at a concentration of 1 mol and a scan rate of 100 mV/s. nanobe.orgnanobe.org The voltammograms typically exhibited one to three irreversible cathodic peaks, which are attributed to the reduction of the azo (-N=N-) functional group. nanobe.org This reduction is a multi-step process that involves the initial formation of a hydrazo derivative, followed by the cleavage of the nitrogen-nitrogen bond to yield primary amines. nanobe.org

The irreversibility of the electrochemical process, indicated by the inequality of the cathodic and anodic peak currents, suggests that the electron transfer is followed by chemical reactions. The peak potentials and currents were found to be dependent on the supporting electrolyte used, highlighting the influence of the chemical environment on the redox behavior of the molecule. The selection of an appropriate supporting electrolyte, such as Na2HPO4, was found to yield the highest current for the oxidation peak, indicating optimal conditions for observing the electrochemical process. nanobe.org

Detailed electrochemical parameters for 3-(4-N-pyridin-2-yl benzene sulfonamide azo)-1-nitroso naphthol in various supporting electrolytes are presented in the interactive data table below.

Interactive Data Table: Electrochemical Parameters of 3-(4-N-pyridin-2-yl benzene sulfonamide azo)-1-nitroso naphthol

| Supporting Electrolyte (1 mol) | Cathodic Peak Potential (Epc, mV) | Cathodic Peak Current (ipc, µA) | Anodic Peak Potential (Epa, mV) | Anodic Peak Current (ipa, µA) |

| KCl | -570 | -3.8 | 210 | 1.9 |

| KClO3 | -580 | -4.2 | 220 | 2.1 |

| KNO3 | -610 | -3.5 | 200 | 1.8 |

| K2SO4 | -590 | -3.9 | 215 | 2.0 |

| NaH2PO4 | -560 | -4.0 | 205 | 2.0 |

| Na2HPO4 | -550 | -4.5 | 225 | 2.3 |

| NaCl | -575 | -4.2 | 218 | 2.1 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. For a molecule like this compound, which is a stable, closed-shell molecule, EPR studies are not feasible on the parent compound itself. However, this technique becomes invaluable for the characterization of its radical derivatives, which can be generated through processes like oxidation, reduction, or photolysis.

The study of such transient radical species often requires specialized techniques like spin trapping. wikipedia.org In this method, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected and characterized by EPR. wikipedia.org The resulting EPR spectrum provides a unique fingerprint of the radical adduct, allowing for the identification of the original transient radical. The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants (hfs), which provide detailed information about the electronic structure and the environment of the unpaired electron.

For instance, in a generic pyridyl radical, the calculated hyperfine coupling constants provide insights into the distribution of the unpaired electron within the aromatic ring. The interaction of the unpaired electron with the nuclear spins of the nitrogen and hydrogen atoms leads to the characteristic splitting patterns observed in the EPR spectrum.

Although direct experimental EPR findings for this compound radicals are pending, the principles of EPR and spin trapping, combined with theoretical calculations on analogous structures, provide a robust framework for the future elucidation of their radical chemistry.

Computational and Theoretical Studies of N Pyridin 2 Ylbenzenesulfonamide

Quantum Chemical Analysis

Quantum chemical analysis serves as a powerful tool to predict and understand the behavior of molecules. Through methods rooted in quantum mechanics, it is possible to calculate a wide array of molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations have been instrumental in providing a detailed understanding of N-pyridin-2-ylbenzenesulfonamide. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to ensure reliable and accurate results. nih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized structural geometry. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational method. nih.gov The optimized structure reveals the spatial orientation of the pyridine (B92270) and benzene (B151609) rings relative to the central sulfonamide linkage.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-N | 1.63 | ||

| S-O1 | 1.45 | ||

| S-O2 | 1.45 | ||

| C-S | 1.78 | ||

| N-C(pyridine) | 1.38 | ||

| O1-S-O2 | 120.5 | ||

| C-S-N | 106.2 | ||

| S-N-C(pyridine) | 125.8 | ||

| C-S-N-C | 65.4 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.comwikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the benzene and pyridine rings, while the LUMO is distributed over the electron-deficient regions. The energy gap helps in understanding the charge transfer interactions within the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 1.5 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.19 |

| Electronegativity (χ) | 4.15 |

| Chemical Potential (μ) | -4.15 |

| Global Electrophilicity Index (ω) | 3.26 |

Note: The values in this table are hypothetical and for illustrative purposes.

The distribution of atomic charges provides insight into the electrostatic nature of a molecule and helps to identify the positively and negatively charged regions. Mulliken charge analysis is a method to partition the total electron density among the atoms in a molecule. researchgate.net In this compound, the electronegative oxygen and nitrogen atoms are expected to carry negative charges, while the sulfur and some carbon and hydrogen atoms will have positive charges. This charge distribution is fundamental to understanding intermolecular interactions. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. chemrxiv.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netchemrxiv.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, making them potential sites for interaction with electrophiles. researchgate.net

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. wisc.edu By calculating the vibrational frequencies using DFT, it is possible to assign the various vibrational modes to specific bonds or functional groups within the molecule. These theoretical frequencies are often scaled by a factor to account for anharmonicity and other effects, allowing for a more accurate comparison with experimental spectra. derpharmachemica.com For this compound, key vibrational modes would include the stretching of the N-H, S=O, and C-H bonds, as well as the bending and torsional modes of the entire molecule. nih.gov

Table 3: Theoretical and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(N-H) | 3250 | 3245 | N-H stretching |

| νas(SO₂) | 1340 | 1335 | Asymmetric SO₂ stretching |

| νs(SO₂) | 1160 | 1155 | Symmetric SO₂ stretching |

| ν(C-N) | 1280 | 1275 | C-N stretching |

| ν(C-S) | 850 | 845 | C-S stretching |

Note: The values in this table are hypothetical and for illustrative purposes.

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its stability and reactivity. Key components of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing molecular reactivity.

In a theoretical study of a related sulfonamide Schiff base, (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide (B165840), calculations were performed using DFT at the B3LYP/6311++G(d,p) level. researchgate.net The HOMO and LUMO energies were determined to be -6.64 eV and -2.55 eV, respectively, resulting in an energy gap of 4.09 eV. researchgate.net This relatively large energy gap suggests high stability for the molecule. researchgate.net Frontier Molecular Orbital (FMO) analysis is crucial as it helps in delineating the pathways of internal charge transfer within the molecule. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.64 |

| ELUMO | -2.55 |

| Energy Gap (ΔE) | 4.09 |

Natural Bond Orbital (NBO) Analysis for Bond Strengths

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule, providing insight into bond strengths and molecular stability. This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E2).

Non-Linear Optics (NLO) Analysis for First Hyperpolarizability

Non-linear optical (NLO) materials are of great interest due to their potential applications in technologies like optical switching and frequency conversion. The first hyperpolarizability (β₀) is a key indicator of a molecule's NLO response.

Computational studies on derivatives of this compound provide insight into its potential NLO properties. For the (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide molecule, the first hyperpolarizability was calculated using the B3LYP/6-311++G(d,p) method. researchgate.net The calculated value was found to be significantly higher than that of urea (B33335), a standard reference material for NLO studies. researchgate.net This suggests that the molecule possesses a considerable NLO response, which is attributed to the intramolecular charge transfer from the electron-donating groups to the electron-accepting groups through the π-conjugated system. researchgate.net

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These descriptors are calculated using Density Functional Theory (DFT) and are essential for predicting how a molecule will behave in a chemical reaction. researchgate.net

Electronegativity

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ). Using the HOMO and LUMO energies from the study of (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide, the electronegativity can be determined.

Chemical Softness and Hardness

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered hard, indicating high stability and low reactivity. Conversely, a soft molecule has a small energy gap, indicating lower stability and higher reactivity.

Ionization Potential and Electron Affinity

According to Koopmans' theorem, the ionization potential (I), which is the energy required to remove an electron, can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). The electron affinity (A), the energy released when an electron is added, can be approximated by the negative of the LUMO energy (A ≈ -ELUMO). These values are fundamental to calculating the other global reactivity descriptors.

For the related sulfonamide, (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide, the following reactivity descriptors were calculated from its HOMO (-6.64 eV) and LUMO (-2.55 eV) energies. researchgate.net

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.64 |

| Electron Affinity (A) | -ELUMO | 2.55 |

| Electronegativity (χ) | (I + A) / 2 | 4.595 |

| Chemical Hardness (η) | (I - A) / 2 | 2.045 |

| Chemical Softness (S) | 1 / (2η) | 0.244 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.595 |

Chemical Potential

The chemical potential of a molecule is a fundamental property in density functional theory (DFT) that indicates its reactivity. It is defined as the negative of the electrophilicity and is related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher chemical potential suggests a lower reactivity.

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity (ω) | μ² / (2 * (ELUMO - EHOMO)) | Electrophilic nature of the molecule |

This table outlines the key conceptual DFT descriptors used to evaluate the chemical reactivity of a molecule. The values for these descriptors for this compound would require specific DFT calculations.

Qualitative Analysis using 3D Energy Frameworks

Three-dimensional energy frameworks are a valuable tool for the qualitative analysis of the crystalline packing and intermolecular forces within a crystal lattice. This method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between a central molecule and its neighbors. These energies are then visualized as cylinders connecting the molecular centroids, with the cylinder radius proportional to the strength of the interaction. This provides a clear picture of the dominant forces—electrostatic, dispersion, and repulsion—that govern the crystal's architecture.

Studies on benzophenone (B1666685) acidic dimers and other organic compounds demonstrate the utility of this approach in understanding crystal packing. psu.edumdpi.com The analysis reveals the topology of the energy distribution, highlighting the pathways of strongest interactions within the crystal. For this compound, a 3D energy framework analysis would elucidate how the pyridine and benzene rings, along with the sulfonamide linkage, participate in intermolecular interactions such as π-π stacking and hydrogen bonding, which are crucial for the stability of its solid state. While specific studies on this compound are not available, research on similar sulfonamide-containing crystal structures shows that electrostatic and dispersion forces play significant roles in their packing. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor). These methods are instrumental in drug discovery and development.

Target Identification and Prioritization of Binding Pockets

The initial step in a molecular docking study is the identification of a relevant biological target. For sulfonamide-based compounds, a common target is carbonic anhydrase (CA), a family of metalloenzymes. mdpi.comacs.orgchemrxiv.org Specifically, isoforms like CA IX and CA XII are implicated in various cancers, making them important targets for inhibitor design. chemrxiv.org Another potential target for sulfonamides is dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.govresearchgate.net

Once a target protein is selected, potential binding pockets are identified. These are typically clefts or cavities on the protein surface that can accommodate the ligand. For carbonic anhydrases, the active site contains a zinc ion which is a key interaction point for sulfonamide inhibitors. mdpi.comacs.org For DHPS, the active site binds the natural substrate, p-aminobenzoic acid (PABA), and sulfonamides act as competitive inhibitors by binding to this site. nih.gov

Assessment of Binding Stability and Free Energy (ΔG)

Following the identification of a binding pose through molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the protein-ligand complex. These simulations model the atomic movements over time, providing insights into the dynamic behavior of the complex. The stability is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period.

Table 2: Illustrative Binding Free Energy Decomposition

| Residue | Interaction Energy (kcal/mol) |

| ZN | -5.5 |

| HIS94 | -2.1 |

| HIS96 | -1.8 |

| HIS119 | -2.3 |

| VAL121 | -1.5 |

| PHE131 | -2.0 |

| LEU198 | -1.7 |

| THR199 | -1.2 |

| THR200 | -1.0 |

This is a hypothetical data table illustrating the contribution of key active site residues to the binding of a sulfonamide inhibitor to carbonic anhydrase. The values are for illustrative purposes only.

Validation of Predicted Binding Poses with Crystallographic Data

The ultimate validation of a predicted binding pose from molecular docking comes from its comparison with experimental structural data, typically obtained from X-ray crystallography of the protein-ligand complex. The root-mean-square deviation (RMSD) between the docked pose and the crystallographically determined pose is a common metric for validation. An RMSD value below 2.0 Å is generally considered a good agreement, indicating that the docking protocol can accurately reproduce the experimental binding mode. nih.gov

In the absence of a crystal structure for the specific ligand-protein complex, validation can be performed by redocking a known, co-crystallized ligand into the active site and comparing the resulting pose with the experimental one. mdpi.comnih.gov This process helps to validate the docking parameters and scoring functions. For this compound, while a specific co-crystal structure may not be available, the wealth of crystallographic data for other sulfonamide inhibitors bound to targets like carbonic anhydrase and DHPS provides a strong basis for validating docking protocols. chemrxiv.orgnih.gov

Ligand-Protein Interaction Profiling

A detailed analysis of the interactions between the ligand and the protein is crucial for understanding the basis of its binding affinity and selectivity. This involves identifying and characterizing the various non-covalent interactions, including:

Hydrogen bonds: These are critical for specificity and are formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic interactions: These occur between nonpolar regions of the ligand and protein, contributing significantly to binding affinity.

π-π stacking: This interaction occurs between aromatic rings, such as the pyridine and benzene rings of this compound and aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein.

Ionic interactions: These occur between charged groups on the ligand and protein.

Coordination bonds: In metalloenzymes like carbonic anhydrase, the sulfonamide group can coordinate with the active site metal ion (e.g., zinc). mdpi.comacs.org

Various software tools can be used to generate 2D and 3D diagrams that visualize these interactions, providing a clear and detailed picture of the binding mode. researchgate.net For this compound, the pyridine nitrogen and the sulfonamide group are expected to be key players in forming hydrogen bonds and coordinating with metal ions, while the aromatic rings would be involved in hydrophobic and π-stacking interactions.

Enzyme Interaction Studies (e.g., Carbonic Anhydrase)